3-Bromo-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

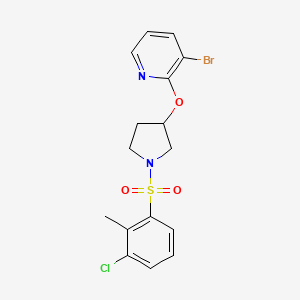

The compound 3-Bromo-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a brominated pyridine derivative featuring a pyrrolidine ring substituted with a 3-chloro-2-methylphenylsulfonyl group at the 1-position and linked via an ether bond to the pyridine ring at position 2. The sulfonyl group enhances polarity and may influence binding interactions, while the bromine atom at position 3 contributes to steric and electronic effects .

Properties

IUPAC Name |

3-bromo-2-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrClN2O3S/c1-11-14(18)5-2-6-15(11)24(21,22)20-9-7-12(10-20)23-16-13(17)4-3-8-19-16/h2-6,8,12H,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZVOCMHYKPLLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-Bromo-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic molecule with potential applications in medicinal chemistry, particularly as an inhibitor in various biological pathways. Its structure suggests possible interactions with biological targets, which necessitates a detailed examination of its biological activity.

Chemical Structure and Properties

The molecular formula for the compound is . The presence of bromine, chlorine, and a sulfonyl group indicates potential for significant biological interactions.

Key Properties:

- Molecular Weight: 403.72 g/mol

- Solubility: Soluble in organic solvents; insoluble in water.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on its structural features:

- Enzyme Inhibition : The sulfonyl group and pyridine ring suggest that this compound may act as an inhibitor of specific enzymes, particularly kinases involved in cancer pathways.

- Antiproliferative Effects : Initial studies indicate that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines.

1. Kinase Inhibition

Research has shown that compounds containing pyridine and sulfonamide moieties often exhibit inhibitory activity against kinases. For instance, studies on related compounds demonstrated IC50 values in the nanomolar range against various kinases, indicating strong inhibitory potential.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound A | Akt1 | 61 |

| Compound B | ALK | 27 |

| 3-Bromo... | TBD | TBD |

2. Anticancer Activity

A study evaluating the antiproliferative effects of similar pyridine derivatives revealed that these compounds significantly reduced cell viability in several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 7.76 |

| OVCAR-8 | 9.76 |

| MCF7 | TBD |

These findings suggest that the compound could potentially be developed as an anticancer agent.

3. Anti-inflammatory Properties

Compounds with similar structures have also been noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit specific signaling pathways involved in inflammation.

The proposed mechanism of action for this compound involves:

- Binding to ATP-binding sites on kinases, thereby inhibiting their activity.

- Modulation of signaling pathways associated with cell proliferation and survival.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-Bromo-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can exhibit anticancer properties. For instance, pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. A study highlighted that thiazole-pyridine hybrids demonstrated significant cytotoxicity against various cancer cell lines, suggesting that similar structures could be effective against malignancies such as breast and prostate cancer .

Antimicrobial Properties

The sulfonyl group in the compound may contribute to its antimicrobial efficacy. Various sulfonamide derivatives have shown promising antibacterial and antifungal activities. A related study reported that thiazole derivatives exhibited good antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against certain bacterial strains . This suggests potential applications in developing new antimicrobial agents.

COX Inhibition

Compounds featuring similar structural motifs have been explored as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. Research has shown that certain pyridine-based compounds can act as selective COX-2 inhibitors, which are valuable in treating inflammatory diseases . The potential of This compound as a COX inhibitor warrants further investigation.

Table 1: Summary of Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

a) 3-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine ()

- Molecular Formula : C₁₀H₁₃BrN₂O

- Key Differences : Replaces the sulfonyl group with a methyl group on the pyrrolidine.

- Impact : The absence of the sulfonyl group reduces molecular weight (257.13 g/mol vs. ~450 g/mol for the target compound) and polarity, likely increasing lipophilicity. This may enhance membrane permeability but reduce solubility in aqueous media .

b) 3-Bromo-2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2.3-b]pyridine ()

- Molecular Formula : C₁₄H₁₁BrN₂O₂S

- Key Differences : Features a phenylsulfonyl group instead of a 3-chloro-2-methylphenylsulfonyl substituent.

Pyridine Core Modifications

a) 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine ()

- Molecular Formula : C₉H₁₀BrFN₂

- Key Differences : Substitutes the ether-linked pyrrolidine with a direct pyrrolidin-1-yl group at position 6 and introduces fluorine at position 2.

- The direct pyrrolidine linkage may reduce conformational flexibility compared to the ether bond in the target compound .

b) 5-Bromo-3-((3-methoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (20c, )

- Molecular Formula : C₁₆H₁₂BrN₃O

- Key Differences : Replaces the sulfonyl-pyrrolidine moiety with a 3-methoxyphenylethynyl group.

- Impact : The ethynyl spacer and methoxy group introduce π-conjugation and electron-donating effects, which could shift UV-Vis absorption profiles and alter binding kinetics in biological systems .

Halogen and Functional Group Variations

a) N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

- Molecular Formula : C₁₃H₁₁BrN₂O₂

- Key Differences : Features a carboxamide bridge instead of an ether-linked pyrrolidine.

- Impact: The carboxamide enables hydrogen bonding (N–H⋯O), forming centrosymmetric dimers in the solid state.

b) 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine ()

- Molecular Formula : C₆H₂BrClF₃N

- Key Differences : Substitutes the pyrrolidine-oxy group with chloro and trifluoromethyl groups.

Q & A

Q. What are the established synthetic routes for 3-Bromo-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Tosylation of pyrrolidine derivatives using 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., KCO) to form the sulfonamide intermediate .

- Step 2 : Bromination or coupling reactions to introduce the pyridine moiety. For example, Suzuki-Miyaura cross-coupling with boronic acids using Pd(PPh) as a catalyst in a toluene/water/ethanol solvent system at reflux (~80°C) .

- Step 3 : Etherification or nucleophilic substitution to attach the pyrrolidine-sulfonyl group to the pyridine ring. Yields vary (38–68%) depending on purification methods (e.g., column chromatography with ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns and regiochemistry. For example, coupling constants (e.g., Hz in pyridine derivatives) help assign positions on the aromatic ring .

- X-ray Crystallography : Resolves absolute stereochemistry of the pyrrolidine ring and sulfonyl group orientation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Br/Cl splitting) .

Q. What are the typical reaction pathways for functionalizing the pyridine and sulfonamide groups in this compound?

- Methodological Answer :

- Substitution Reactions : The bromine atom on pyridine can undergo nucleophilic aromatic substitution (e.g., with amines) or transition-metal-catalyzed cross-couplings (e.g., Stille or Buchwald-Hartwig) .

- Sulfonamide Modifications : The sulfonyl group can participate in hydrolysis (under acidic/basic conditions) or serve as a directing group for further electrophilic substitutions .

Advanced Research Questions

Q. How can researchers optimize reaction yields and reproducibility in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(dba) vs. Pd(PPh)) to improve coupling efficiency. Evidence shows Pd(PPh) achieves ~38% yield in Suzuki reactions, but alternative catalysts may enhance this .

- Solvent Optimization : Replace toluene with DMF or THF to increase solubility of intermediates. For example, ethanol/water mixtures improve phase separation during extraction .

- Purity Control : Use pre-purified intermediates (e.g., by recrystallization) to reduce side reactions. Contradictory yields (e.g., 68% vs. 38%) may stem from impure starting materials .

Q. How should researchers address conflicting data in reaction outcomes or biological activity assays?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., degassing protocols for inert atmospheres) to minimize variability .

- Analytical Validation : Cross-validate results using orthogonal techniques (e.g., LC-MS alongside NMR) to confirm product identity .

- Biological Assay Design : Include positive/negative controls (e.g., known kinase inhibitors for activity studies) and triplicate measurements to assess statistical significance .

Q. What strategies are effective for designing derivatives of this compound to target specific enzymes or receptors?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify substituents on the pyridine ring (e.g., replacing Br with CF or OCH) and assess changes in binding affinity using surface plasmon resonance (SPR) or fluorescence polarization assays .

- Molecular Docking : Use software (e.g., AutoDock) to predict interactions with target proteins (e.g., kinases or GPCRs). For example, the sulfonamide group may hydrogen-bond with active-site residues .

- Metabolic Stability Testing : Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to reduce oxidative degradation in hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.